molecular formula C11H18O2 B15183995 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate CAS No. 72214-32-5

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate

Cat. No.: B15183995
CAS No.: 72214-32-5
M. Wt: 182.26 g/mol
InChI Key: RKHJPQZCUGVDID-UHFFFAOYSA-N
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Description

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of heptadienol, characterized by the presence of two methyl groups and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. This reaction yields 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to produce the desired acetate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The industrial methods are designed to be economical and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active heptadienol, which then interacts with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is unique due to its specific structural features, including the acetate functional group and the positioning of the methyl groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

72214-32-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,6-dimethylhepta-2,5-dien-4-yl acetate

InChI

InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h6-7,11H,1-5H3

InChI Key

RKHJPQZCUGVDID-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C=C(C)C)OC(=O)C)C

Origin of Product

United States

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